molecular formula C11H30Si3 B14714243 (Ethane-1,1,1-triyl)tris(trimethylsilane) CAS No. 14595-78-9

(Ethane-1,1,1-triyl)tris(trimethylsilane)

Cat. No.: B14714243
CAS No.: 14595-78-9
M. Wt: 246.61 g/mol
InChI Key: NSEKVAVELJBFCF-UHFFFAOYSA-N
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Description

1,1,1-Tris(trimethylsilyl)ethane is an organosilicon compound with the chemical formula C10H28Si3. It is a colorless liquid that is highly soluble in hydrocarbon solvents . This compound is known for its unique structural properties, which include three trimethylsilyl groups attached to a central ethane backbone. These trimethylsilyl groups confer significant steric hindrance and chemical stability to the molecule, making it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Tris(trimethylsilyl)ethane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable ethane derivative under anhydrous conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of 1,1,1-Tris(trimethylsilyl)ethane often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which 1,1,1-Tris(trimethylsilyl)ethane exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can participate in various chemical transformations. The trimethylsilyl groups provide steric protection, allowing the compound to selectively react with specific substrates. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,1,1-Tris(trimethylsilyl)ethane can be compared with other similar compounds, such as:

    Tris(trimethylsilyl)methane: This compound has a similar structure but with a central methane backbone instead of ethane.

    Tris(trimethylsilyl)silane: This compound contains a silicon atom in place of the central carbon atom.

    1,1,1-Tris(hydroxymethyl)ethane: This compound has hydroxyl groups instead of trimethylsilyl groups.

The uniqueness of 1,1,1-Tris(trimethylsilyl)ethane lies in its combination of steric hindrance and chemical stability, which makes it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

14595-78-9

Molecular Formula

C11H30Si3

Molecular Weight

246.61 g/mol

IUPAC Name

1,1-bis(trimethylsilyl)ethyl-trimethylsilane

InChI

InChI=1S/C11H30Si3/c1-11(12(2,3)4,13(5,6)7)14(8,9)10/h1-10H3

InChI Key

NSEKVAVELJBFCF-UHFFFAOYSA-N

Canonical SMILES

CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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